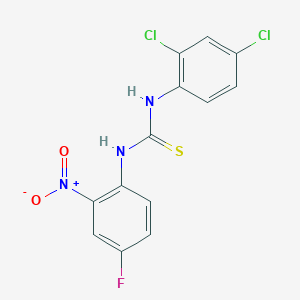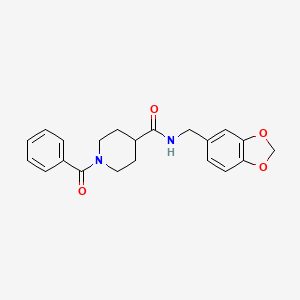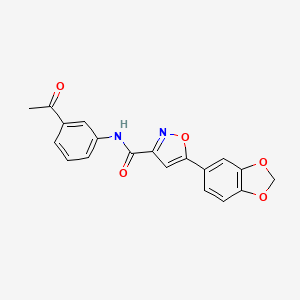
2-(4-chloro-3-nitrophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Vue d'ensemble
Description
2-(4-chloro-3-nitrophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CNPPO, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Applications De Recherche Scientifique
2-(4-chloro-3-nitrophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(4-chloro-3-nitrophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit antibacterial, antifungal, and anticancer activities. In material science, 2-(4-chloro-3-nitrophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics. In analytical chemistry, 2-(4-chloro-3-nitrophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been utilized as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The exact mechanism of action of 2-(4-chloro-3-nitrophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the target organism. For example, in antibacterial activity, 2-(4-chloro-3-nitrophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of bacterial DNA gyrase, a key enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects
2-(4-chloro-3-nitrophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects, depending on the target organism and application. In antibacterial activity, 2-(4-chloro-3-nitrophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to disrupt bacterial cell membrane integrity and inhibit DNA replication and transcription. In anticancer activity, 2-(4-chloro-3-nitrophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis and inhibit tumor cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3-nitrophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one offers several advantages for lab experiments, including its synthetic accessibility and broad range of potential applications. However, 2-(4-chloro-3-nitrophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one also has some limitations, including its potential toxicity and limited solubility in some solvents.
Orientations Futures
There are several future directions for research on 2-(4-chloro-3-nitrophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the investigation of its mechanism of action and potential toxicity. Additionally, there is potential for the development of 2-(4-chloro-3-nitrophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one derivatives with improved properties and activities.
Propriétés
IUPAC Name |
(4Z)-2-(4-chloro-3-nitrophenyl)-4-[(3-propoxyphenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c1-2-8-26-14-5-3-4-12(9-14)10-16-19(23)27-18(21-16)13-6-7-15(20)17(11-13)22(24)25/h3-7,9-11H,2,8H2,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMHULYWPZOGCX-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(4-chloro-3-nitrophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4775643.png)
![N-(1-isopropyl-4-piperidinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4775648.png)

![methyl 5-(aminocarbonyl)-2-[(3-chloropropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4775665.png)
![4-({4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B4775667.png)
![1-methyl-3-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4775680.png)
![7-(4-fluorophenyl)-1-(2-furylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4775682.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4775703.png)
![3-{[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4775711.png)
![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4775734.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4775742.png)

![1,3-dimethyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4775749.png)